

Ethyl Potassium Oxalate: Solid-State Architecture & Synthetic Utility

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Compound of Interest

Compound Name: Ethyl potassium oxalate

CAS No.: 1906-57-6

Cat. No.: B175031

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Executive Summary

Ethyl Potassium Oxalate (K-EtOx) represents a critical "hybrid" synthon in drug development—bridging the gap between inorganic salts and organic esters. Unlike the fully ionic potassium oxalate (

) or the fully lipophilic diethyl oxalate, K-EtOx possesses a distinct amphiphilic solid-state structure. This duality allows it to function as a soluble source of the nucleophilic ethoxyoxalyl group (

) in organic solvents (often with phase transfer catalysts) while retaining the crystallinity and stability of an inorganic salt.

This guide analyzes its structural properties, provides a validated crystallization protocol, and maps its utility in synthesizing heterocyclic APIs (Active Pharmaceutical Ingredients).

Molecular & Solid-State Architecture

Chemical Identity[1]

- IUPAC Name: Potassium 2-ethoxy-2-oxoacetate[1][2][3][4]
- CAS Number: 1906-57-6[1][2][5][6]
- Formula:

- Molecular Weight: 156.18 g/mol [2][3]

Structural Logic & Coordination

While the full single-crystal X-ray diffraction (SC-XRD) parameters of pure K-EtOx are often eclipsed in literature by its derivatives, its solid-state behavior is governed by chelation-driven lattice packing.

- Anionic Geometry: The monoethyl oxalate anion () adopts a planar conformation to maximize resonance between the ester carbonyl and the carboxylate group.
- Cation Coordination: The Potassium ion () typically exhibits a coordination number of 6 to 8. In the crystal lattice, bridges adjacent anions, coordinating with:
 - The carboxylate oxygens (primary ionic bond).
 - The ester carbonyl oxygen (Lewis acid-base interaction).
 - Neighboring anions, forming a polymeric 3D network.
- Lattice Stability: This coordination network raises the melting/decomposition point significantly ($\sim 220^{\circ}\text{C}$) compared to the liquid diethyl oxalate diester, rendering it a stable, non-volatile solid for storage and handling.

Physicochemical Data Profile[1]

Property	Value	Structural Implication
Appearance	White crystalline powder	High lattice energy; absence of transition metal impurities.
Melting Point	220–223°C (Decomp.)	Strong ionic bonding network prevents low-temp melting.
Solubility (H ₂ O)	High	Ionic carboxylate head dominates hydration sphere.
Solubility (EtOH)	Low / Sparingly Soluble	Lipophilic ethyl tail is insufficient to solubilize the K-lattice.
Solubility (Ether)	Insoluble	Critical for purification (washing away diester impurities).
Hygroscopicity	Moderate	Less hygroscopic than due to the hydrophobic ethyl cap.

Experimental Protocol: Synthesis & Crystallization

Objective: To synthesize high-purity K-EtOx free from diester (starting material) and di-potassium salt (over-hydrolysis product).

Reaction Logic

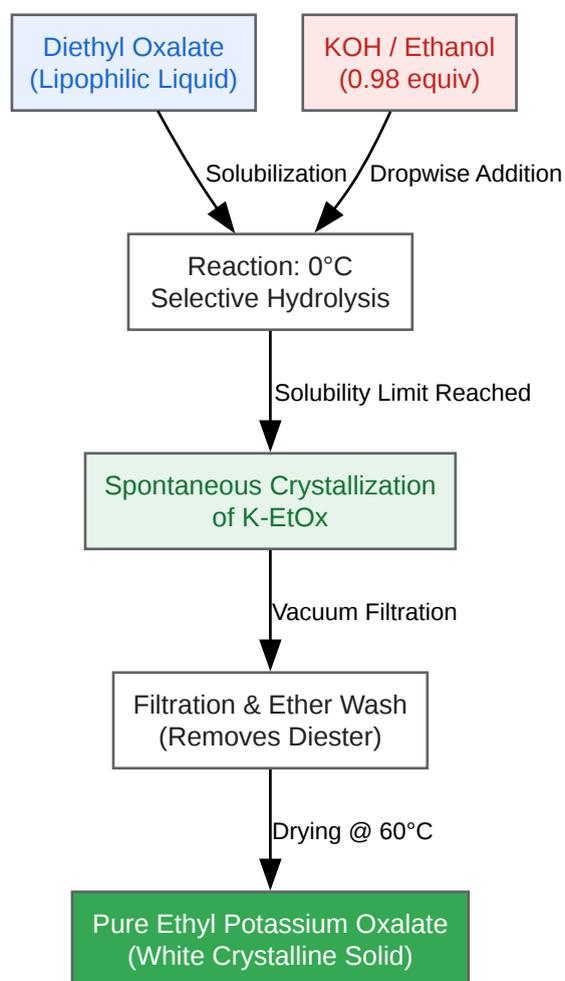
The synthesis exploits the nucleophilic attack of hydroxide (from KOH) or ethoxide on one of the two symmetrical ester groups of diethyl oxalate. The key to high purity is controlling stoichiometry and solubility differentials.

Reaction:

Validated Workflow

- Preparation: Dissolve Diethyl Oxalate (1.0 equiv) in absolute ethanol. Cool to 0°C to suppress over-hydrolysis.
- Addition: Add a solution of Potassium Hydroxide (0.98 equiv) in ethanol dropwise.
 - Note: Using a slight deficit of base prevents the formation of the insoluble impurity.
- Crystallization (The "Crash-Out"):
 - K-EtOx is sparingly soluble in cold ethanol. As the reaction proceeds, the product spontaneously crystallizes as a white precipitate.
 - Critical Step: If no precipitate forms, induce crystallization by adding Diethyl Ether (anti-solvent).
- Purification:
 - Filter the solid under vacuum.
 - Wash 1: Cold Ethanol (removes unreacted KOH/water).
 - Wash 2: Diethyl Ether (removes unreacted Diethyl Oxalate).
- Drying: Dry in a vacuum oven at 60°C. Do not exceed 100°C to avoid thermal decarboxylation.

Visualized Workflow (DOT)



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Figure 1: Selective crystallization workflow for isolating **Ethyl Potassium Oxalate**.

Synthetic Utility in Drug Development

K-EtOx is not merely a salt; it is a masked oxalyl chloride equivalent. It provides the

"oxalyl" backbone for heterocycles without the violent reactivity of oxalyl chloride.

Mechanism: The "Oteracil" Pathway

A primary application is in the synthesis of Oteracil Potassium (a component of the anticancer drug TS-1). K-EtOx reacts with cyclic amidines or ureas to close the ring.

- Advantage: The reaction proceeds under milder conditions than using oxalyl chloride, avoiding HCl generation.

- Pathway: The ethoxy group acts as a leaving group, allowing nucleophilic attack by the amine nitrogen.

Palladium-Catalyzed Cross-Coupling

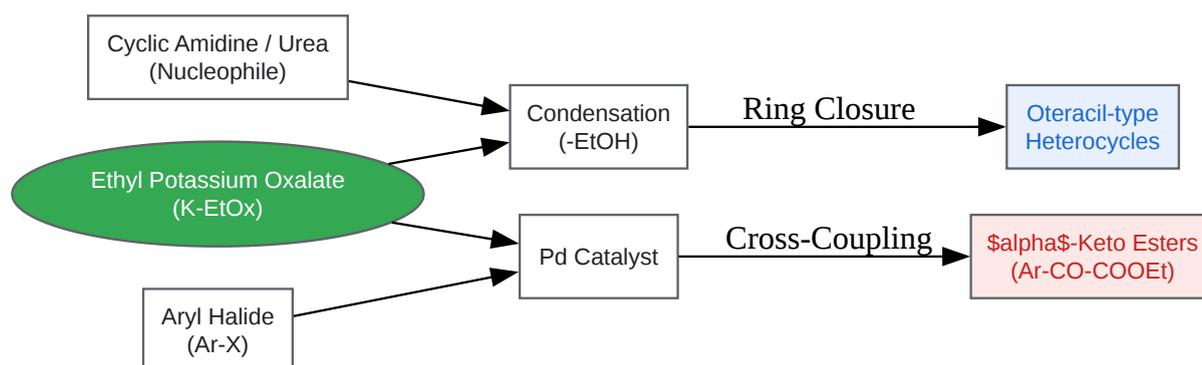
Recent methodologies utilize K-EtOx as a nucleophilic source of the ester moiety.

- Reaction: Aryl Halide + K-EtOx

Aryl-CO-COOEt (or Aryl-COOEt via decarboxylation).

- Significance: Allows the direct introduction of ester/keto-ester motifs into aromatic drug scaffolds without using carbon monoxide gas (carbonylation surrogate).

Mechanistic Diagram (DOT)



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Figure 2: Divergent synthetic utility of K-EtOx in heterocyclic synthesis and transition-metal catalysis.

References

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